3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione is a chemical compound known for its unique structure and properties. It is characterized by the presence of pentafluoroethyl groups attached to a pyridine ring, which significantly influences its reactivity and applications.
Vorbereitungsmethoden
One common method is the solvothermal synthesis, which involves reacting the appropriate pyridine derivative with pentafluoroethyl reagents under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which 3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione can be compared with other similar compounds, such as:
3,5-Bis-trifluoromethyl-1H-pyridine-4-thione: Similar structure but with trifluoromethyl groups instead of pentafluoroethyl groups.
3,5-Bis-difluoromethyl-1H-pyridine-4-thione: Contains difluoromethyl groups, leading to different reactivity and applications.
3,5-Bis-ethyl-1H-pyridine-4-thione: Lacks the fluorine atoms, resulting in significantly different chemical properties.
The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of pentafluoroethyl groups, which are not found in many other compounds .
Eigenschaften
Molekularformel |
C9H3F10NS |
---|---|
Molekulargewicht |
347.18 g/mol |
IUPAC-Name |
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H3F10NS/c10-6(11,8(14,15)16)3-1-20-2-4(5(3)21)7(12,13)9(17,18)19/h1-2H,(H,20,21) |
InChI-Schlüssel |
RMUYFZZALJSOPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=S)C(=CN1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.